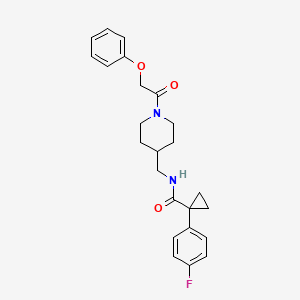
1-(4-fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C24H27FN2O3 and its molecular weight is 410.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
PET Imaging and Neuroreceptor Quantification
Compounds structurally similar to "1-(4-fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)cyclopropanecarboxamide" have been explored in the context of Positron Emission Tomography (PET) imaging, particularly for quantifying neuroreceptors such as serotonin 1A (5-HT1A) receptors. Studies involving fluorine-18 labeled compounds, such as 18F-Mefway and 18F-FCWAY, have demonstrated their potential in neuroimaging and quantification of 5-HT1A receptors in humans, providing valuable insights into neuropsychiatric disorders (Choi et al., 2015).
Kinase Inhibition for Cancer Therapy
Research into kinase inhibitors for cancer therapy has identified compounds with structural similarities to "this compound" as potent and selective Met kinase inhibitors. These compounds, such as BMS-777607, have shown promising results in preclinical models, including complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration, and have advanced to phase I clinical trials (Schroeder et al., 2009).
Development of Novel PET Radioligands
The development of novel PET radioligands for neuroreceptor imaging has led to the synthesis of fluorine-18 labeled compounds targeting 5-HT1A receptors. These radioligands, designed based on the structure of WAY 100635 and its derivatives, have been evaluated for their biological properties in animal models, providing a basis for improved in vivo quantification of receptor distribution in various neurological conditions (Lang et al., 1999).
Antimicrobial and Anticancer Compounds
Research into antimicrobial and anticancer compounds has identified structures related to "this compound" with significant biological activity. For instance, spiro-piperidin-4-ones have been synthesized and evaluated for their in vitro and in vivo activity against Mycobacterium tuberculosis, with some compounds demonstrating potent antimicrobial properties and potential as new therapeutic agents (Kumar et al., 2008).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3/c25-20-8-6-19(7-9-20)24(12-13-24)23(29)26-16-18-10-14-27(15-11-18)22(28)17-30-21-4-2-1-3-5-21/h1-9,18H,10-17H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNQEUZEUNHMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
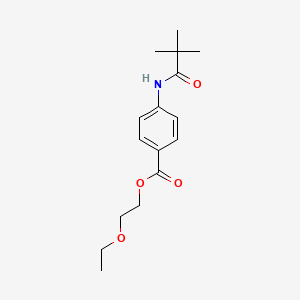

methanone](/img/structure/B2532928.png)
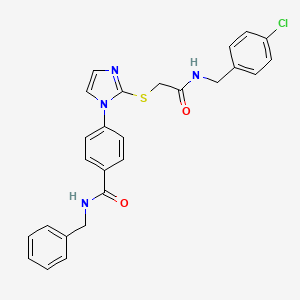
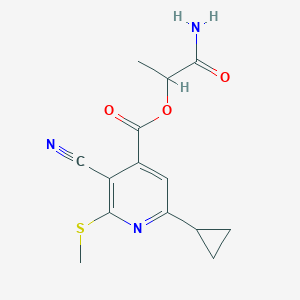

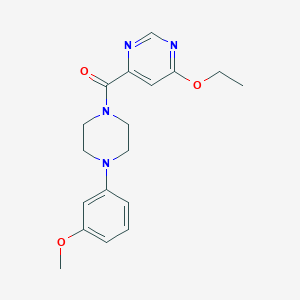
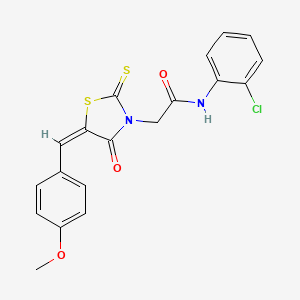


![N-(3-(1H-imidazol-1-yl)propyl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2532945.png)
![2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2532946.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2532949.png)
